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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tiquizium
bromide, a potent antimuscarinic agent, and its investigation as a promising therapeutic for

peptic ulcer disease. This document collates data from early preclinical studies, details the

experimental protocols employed, and visualizes the key mechanisms and workflows.

Core Mechanism of Action
Tiquizium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors

(mAChRs).[1] Its therapeutic effect in the context of peptic ulcers stems from its ability to block

the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1]

This blockade leads to a reduction in smooth muscle contractions in the gastrointestinal tract

and a decrease in gastric acid secretion, both crucial factors in the pathogenesis of peptic

ulcers.[1][2]

Further research has identified that Tiquizium bromide exhibits a notable affinity for the M3

subtype of muscarinic receptors, which are predominantly located on parietal cells and smooth

muscle cells of the gut.[3] The targeted antagonism of M3 receptors is central to its anti-ulcer

properties.[3]
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Caption: Tiquizium blocks acetylcholine binding to M3 receptors on parietal cells.

Quantitative Data from Preclinical Studies
Early in vivo studies in rat models provided the initial quantitative evidence for the anti-ulcer

efficacy of Tiquizium bromide (designated as HSR-902 in this key study). The following tables

summarize the key findings from the pivotal 1987 study by Morikawa et al.[4]

Table 1: Muscarinic Receptor Binding Affinity of
Tiquizium Bromide

Receptor Subtype pKi Value

M1 8.70

M2 8.94

M3 9.11

Source: This data indicates Tiquizium's high

affinity for all three muscarinic receptor

subtypes, with a slightly higher affinity for M3

receptors.[5]

Table 2: Effect of Tiquizium Bromide (HSR-902) on
Experimentally Induced Ulcers in Rats
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Ulcer Model
Tiquizium Bromide (p.o.)
Dose (mg/kg)

Outcome

Water-Immersion Stress 10 - 100
Dose-dependent inhibition of

gastric lesions

Aspirin-Induced 10 - 100
Dose-dependent inhibition of

gastric lesions

Indomethacin-Induced 10 - 100
Dose-dependent inhibition of

gastric lesions

Serotonin-Induced 10 - 100
Dose-dependent inhibition of

gastric lesions

Reserpine-Induced 10 - 100
Dose-dependent inhibition of

gastric lesions

Cysteamine-Induced Duodenal

Ulcer
10 - 100

Dose-dependent inhibition of

duodenal lesions

Mepirizole-Induced Duodenal

Ulcer
10 - 100

Dose-dependent inhibition of

duodenal lesions

Source: Morikawa et al., 1987.

[4] The study reported that the

activity of Tiquizium bromide

was comparable to or slightly

more potent than pirenzepine.

[4]

Table 3: Effect of Tiquizium Bromide (HSR-902) on
Gastric Secretion in Pylorus-Ligated Rats
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Treatment
Dose (mg/kg,
p.o.)

Gastric Acid
Output

Pepsin Output
Gastric
Volume

Tiquizium

Bromide
30

Dose-dependent

Inhibition

Dose-dependent

Inhibition
No Inhibition

Tiquizium

Bromide
100

Dose-dependent

Inhibition

Dose-dependent

Inhibition
Slight Increase

Pirenzepine 100 Inhibition Inhibition Inhibition

Timepidium

Bromide
100

No significant

effect

No significant

effect
Increased

Source:

Morikawa et al.,

1987.[4]

Detailed Experimental Protocols
The following are detailed descriptions of the likely experimental methodologies employed in

the early preclinical evaluation of Tiquizium bromide, based on standard practices for these

models.

Induction of Gastric and Duodenal Ulcers in Rats
A variety of validated models were used to induce ulcers and assess the protective effects of

Tiquizium bromide.[4]

Principle: This model induces gastric ulcers through a combination of physical restraint and

cold stress, which is known to increase gastric acid secretion and reduce mucosal blood

flow.

Protocol:

Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free

access to water.

Tiquizium bromide (10-100 mg/kg), a reference drug, or vehicle is administered orally.
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One hour after drug administration, the rats are placed in individual restraint cages.

The cages are then immersed vertically in a water bath at 23°C to the level of the xiphoid

process for 7 hours.

Following the stress period, the rats are euthanized, and their stomachs are removed.

The stomachs are inflated with 1% formalin solution and opened along the greater

curvature.

The length and severity of the lesions in the glandular part of the stomach are measured

under a dissecting microscope. The ulcer index is then calculated.

Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin

induce gastric ulcers by inhibiting prostaglandin synthesis, which compromises the protective

gastric mucosal barrier.

Protocol:

Rats are fasted for 24 hours before the experiment.

Tiquizium bromide or vehicle is administered orally.

Thirty minutes later, a solution of aspirin (e.g., 200 mg/kg in 0.1 N HCl) or indomethacin

(e.g., 20 mg/kg) is administered orally.

The animals are euthanized 4-6 hours after the administration of the ulcerogen.

Stomachs are excised, and the ulcer index is determined as described above.

Principle: Cysteamine induces duodenal ulcers by increasing gastric acid secretion and

motility, and by reducing duodenal alkaline secretion.

Protocol:

Rats are fasted for 24 hours.

Tiquizium bromide or vehicle is administered orally.
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Cysteamine hydrochloride (e.g., 400 mg/kg) is administered orally in two doses, 4 hours

apart.

The animals are euthanized 24 hours after the first dose of cysteamine.

The duodenum is excised, and the presence and severity of ulcers are assessed.

Gastric Secretion Studies in Pylorus-Ligated (Shay) Rats
Principle: Ligation of the pyloric sphincter leads to the accumulation of gastric secretions,

allowing for the direct measurement of gastric volume, acidity, and pepsin content.

Protocol:

Rats are fasted for 24-36 hours.

Under light ether anesthesia, a midline abdominal incision is made.

The pylorus is carefully ligated with a silk suture, ensuring that the blood vessels are not

occluded.

Tiquizium bromide (30 and 100 mg/kg) or vehicle is administered intraduodenally

immediately after ligation.[4]

The abdominal wall is sutured, and the animals are deprived of food and water for 4 hours.

After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is

removed.

The gastric contents are collected into a graduated centrifuge tube.

The volume of the gastric juice is measured.

The juice is centrifuged, and the supernatant is analyzed for acid and pepsin

concentration.

Acid Concentration: Determined by titration with 0.01 N NaOH using an appropriate

indicator.
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Pepsin Concentration: Determined using a standard assay, such as the Anson method,

which measures the release of tyrosine from hemoglobin.
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Caption: Workflow of in vivo experiments to evaluate Tiquizium's anti-ulcer activity.

Conclusion
The early preclinical research on Tiquizium bromide provided a strong foundation for its

development as an anti-ulcer agent. The in vivo studies in various rat models consistently

demonstrated its ability to protect against both gastric and duodenal ulcers induced by a range

of stimuli.[4] Furthermore, its mechanism of action, centered on the potent antagonism of

muscarinic receptors, particularly the M3 subtype, and the consequent reduction in gastric acid

and pepsin secretion, was well-supported by the experimental data.[1][3][4] These foundational

studies highlighted Tiquizium bromide as a promising therapeutic candidate for the

management of peptic ulcer disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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